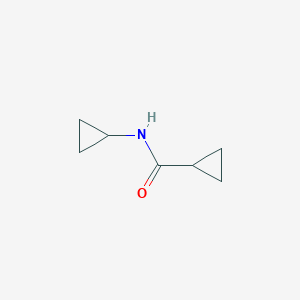

N-Cyclopropylcyclopropanecarboxamide

Descripción

Contextualization within Organic Chemistry and Amide Chemistry

N-Cyclopropylcyclopropanecarboxamide is a secondary amide distinguished by the presence of two cyclopropyl (B3062369) rings. One cyclopropyl group is attached to the nitrogen atom of the amide, while the other is bonded to the carbonyl carbon. The defining feature of this molecule is the cyclopropyl motif, a three-membered ring known for its significant ring strain, with bond angles compressed to approximately 60°. longdom.org This inherent strain makes the cyclopropyl group highly reactive and a valuable component in organic synthesis, enabling a variety of chemical transformations. longdom.org

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, forming the backbone of peptides and proteins. The chemistry of amides is characterized by the delocalization of the nitrogen lone pair into the carbonyl group, which imparts planarity and stability to the amide bond. The combination of the reactive cyclopropyl units with the stable and structurally significant amide linkage makes N-Cyclopropylcyclopropanecarboxamide a molecule with unique chemical properties.

The broader class of cyclopropylamines, of which N-Cyclopropylcyclopropanecarboxamide is a derivative, are important motifs in pharmaceuticals and agrochemicals. chemrxiv.org They are also utilized as synthetic intermediates that can undergo ring-opening reactions. chemrxiv.org Similarly, cyclopropanecarboxamides are recognized as important organic intermediates for creating active compounds in the pharmaceutical and agricultural sectors. google.com

Historical Overview of its Research Emergence

While extensive historical documentation specifically for N-Cyclopropylcyclopropanecarboxamide is not prevalent in mainstream chemical literature, its emergence can be understood in the context of the broader development of cyclopropane (B1198618) chemistry. The study of cyclopropanes and their derivatives has been a continuing area of interest in organic synthesis. acs.orgscispace.com

The synthesis of related structures, such as primary cyclopropylamines and cyclopropanecarboxamides, has been a focus of methodological development. For instance, processes for producing cyclopropanecarboxamide (B1202528) from cyclopropanecarboxylic esters have been patented, highlighting its role as a precursor to cyclopropylamine (B47189). google.comgoogle.com The development of efficient routes to cyclopropylamines, such as the Kulinkovich-Szymoniak reaction, has further enabled the synthesis of N-substituted cyclopropylamides. chemrxiv.orgorganic-chemistry.org The specific compound N-Cyclopropylcyclopropanecarboxamide (CAS 1453-50-5) has been cataloged and its basic chemical and physical properties have been calculated, indicating its recognition as a distinct chemical entity. chemeo.com

Significance as a Synthetic Intermediate and Molecular Scaffold

The significance of N-Cyclopropylcyclopropanecarboxamide lies in its potential as a synthetic intermediate and a molecular scaffold for the construction of more complex molecules. The two cyclopropyl rings offer multiple sites for functionalization and ring-opening reactions, providing pathways to diverse molecular architectures.

Cyclopropylamine moieties are key components in various therapeutic agents, including antidepressants and antiviral drugs. longdom.org Derivatives of cyclopropylamine are also employed in the formulation of herbicides, fungicides, and insecticides. longdom.org Given this context, N-Cyclopropylcyclopropanecarboxamide can serve as a valuable precursor for creating novel compounds with potential biological activity. A recent study highlighted the design and synthesis of numerous amide derivatives containing cyclopropane, which were evaluated for their antimicrobial and antifungal activities. nih.gov This underscores the utility of the cyclopropane-amide scaffold in medicinal chemistry.

The dicyclopropyl motif, as seen in related compounds like dicyclopropylmethanol (B83125) and dicyclopropylacetaldehyde, is recognized for imparting unique steric and electronic effects, making it a point of interest in synthetic organic chemistry. ontosight.aicymitquimica.com The rigidity and defined spatial arrangement of the cyclopropyl groups in N-Cyclopropylcyclopropylcyclopropanecarboxamide can be exploited in drug design and material science to create molecules with specific conformational properties. longdom.org

Compound Properties and Data

Below are tables detailing the identifiers and calculated physicochemical properties of N-Cyclopropylcyclopropanecarboxamide. chemeo.com

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| Formula | C7H11NO |

| Molecular Weight | 125.17 g/mol |

| CAS Number | 1453-50-5 |

| InChI Key | HCCHMKIFYLZSOQ-UHFFFAOYSA-N |

| SMILES | O=C(NC1CC1)C1CC1 |

Table 2: Calculated Physicochemical Properties

| Property | Value | Unit | Source |

|---|---|---|---|

| Normal Boiling Point (Tboil) | 477.08 | K | Joback Calculated |

| Normal Melting Point (Tfus) | 307.12 | K | Joback Calculated |

| Critical Temperature (Tc) | 687.55 | K | Joback Calculated |

| Critical Pressure (Pc) | 4140.93 | kPa | Joback Calculated |

| Critical Volume (Vc) | 0.383 | m³/kmol | Joback Calculated |

| Enthalpy of Formation (ΔfH°gas) | -101.32 | kJ/mol | Joback Calculated |

| Gibbs Free Energy of Formation (ΔfG°) | 90.03 | kJ/mol | Joback Calculated |

| Enthalpy of Fusion (ΔfusH°) | 16.85 | kJ/mol | Joback Calculated |

| Enthalpy of Vaporization (ΔvapH°) | 44.18 | kJ/mol | Joback Calculated |

| Log10 of Water Solubility (log10WS) | -1.38 | Crippen Calculated | |

| Octanol/Water Partition Coefficient (logPoct/wat) | 0.675 | Crippen Calculated |

| McGowan's Characteristic Volume (McVol) | 99.320 | ml/mol | McGowan Calculated |

Structure

3D Structure

Propiedades

IUPAC Name |

N-cyclopropylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO/c9-7(5-1-2-5)8-6-3-4-6/h5-6H,1-4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCCHMKIFYLZSOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50325831 | |

| Record name | N-Cyclopropylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1453-50-5 | |

| Record name | NSC519713 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=519713 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclopropylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50325831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOPROPANECARBOXYLIC ACID CYCLOPROPYLAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Cyclopropylcyclopropanecarboxamide

Established Chemical Synthesis Pathways

The most common and well-established method for the synthesis of N-Cyclopropylcyclopropanecarboxamide involves a multi-step reaction sequence. This pathway is favored for its reliability and the availability of the starting materials.

Multi-step Reaction Sequences for Formation

The primary route for the formation of N-Cyclopropylcyclopropanecarboxamide is a two-step process. The first step involves the preparation of an activated carboxylic acid derivative, typically an acid chloride, from cyclopropanecarboxylic acid. The second step is the amidation of this activated derivative with cyclopropylamine (B47189).

Step 1: Formation of Cyclopropanecarbonyl Chloride

Cyclopropanecarboxylic acid is reacted with a chlorinating agent to form the more reactive cyclopropanecarbonyl chloride. This intermediate is crucial as it readily reacts with amines in the subsequent step.

Step 2: Amidation of Cyclopropanecarbonyl Chloride

The cyclopropanecarbonyl chloride is then reacted with cyclopropylamine to form the final product, N-Cyclopropylcyclopropanecarboxamide. This reaction is a nucleophilic acyl substitution where the amine acts as the nucleophile.

Specific Reactants and Reaction Conditions

The synthesis of amides from acid chlorides and amines is a well-documented process in organic chemistry. nih.gov For the specific synthesis of N-Cyclopropylcyclopropanecarboxamide, the reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A general procedure involves dissolving the cyclopropylamine in a suitable solvent, followed by the slow addition of cyclopropanecarbonyl chloride. A tertiary amine, such as triethylamine, is often used as an acid scavenger. The reaction is typically performed at a controlled temperature to manage the exothermic nature of the reaction.

| Reactant/Reagent | Role | Molar Equivalent |

| Cyclopropylamine | Nucleophile | 1.0 |

| Cyclopropanecarbonyl Chloride | Electrophile | 1.0 - 1.2 |

| Triethylamine | Base (Acid Scavenger) | 1.1 - 1.5 |

| Dichloromethane (B109758) (DCM) | Solvent | - |

The reaction mixture is stirred for a specific duration until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Novel Synthetic Routes and Optimization Studies

In line with the growing emphasis on sustainable chemistry, research has been directed towards developing more efficient and environmentally friendly methods for amide synthesis.

Development of Efficient and Selective Procedures

Novel approaches to amide bond formation that bypass the need for stoichiometric activating agents are being explored. Catalytic methods, for instance, offer a more atom-economical route. While specific studies on N-Cyclopropylcyclopropanecarboxamide are not extensively documented, related research on N-substituted amides suggests the potential for enzymatic or metal-catalyzed direct amidation of cyclopropanecarboxylic acid with cyclopropylamine.

Green Chemistry Principles in N-Cyclopropylcyclopropanecarboxamide Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. For the synthesis of N-Cyclopropylcyclopropanecarboxamide, several green strategies can be envisioned.

Use of Greener Solvents: Replacing hazardous solvents like dichloromethane with more benign alternatives is a key aspect of green chemistry. Bio-based solvents or even solvent-free reaction conditions are being investigated for amide synthesis.

Catalytic Methods: As mentioned, catalytic approaches reduce waste by avoiding the use of stoichiometric reagents.

Mechanochemistry: This solvent-free technique involves the use of mechanical force to induce chemical reactions. Mechanochemical synthesis of amides has been shown to be a viable and environmentally friendly alternative to traditional solution-phase methods. semanticscholar.orgnih.gov

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, can offer high selectivity and mild reaction conditions for amide formation, significantly reducing the environmental footprint. youtube.com

Purification and Isolation Techniques for N-Cyclopropylcyclopropanecarboxamide

After the synthesis, the crude product needs to be purified to remove unreacted starting materials, byproducts, and the acid scavenger. Common purification techniques include extraction, recrystallization, and chromatography.

The reaction mixture is typically first washed with an aqueous acid solution to remove the amine base and its salt, followed by a wash with a base solution to remove any unreacted acid chloride. The organic layer is then dried and the solvent is removed under reduced pressure.

Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent or solvent mixture. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.

Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography is employed. A suitable stationary phase (e.g., silica (B1680970) gel) and a mobile phase (a single solvent or a mixture of solvents) are chosen to effectively separate the desired compound from impurities. The selection of the mobile phase is crucial for achieving good separation. hplc.eu

| Purification Technique | Description |

| Extraction | A primary work-up step to remove water-soluble impurities and the base. |

| Recrystallization | A technique to purify solids based on differences in solubility in a specific solvent at different temperatures. |

| Column Chromatography | A method to separate components of a mixture based on their differential adsorption on a stationary phase as a mobile phase passes through it. |

The purity of the final product is typically confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and melting point analysis.

Reaction Mechanisms and Reactivity of N Cyclopropylcyclopropanecarboxamide

Investigations of the Amide Functional Group Reactivity

The amide group is a cornerstone of organic chemistry and biology, known for its relative stability. This stability arises from the delocalization of the nitrogen's lone pair of electrons into the carbonyl group, which creates a resonance structure that imparts a partial double bond character to the C-N bond. This resonance stabilization makes the carbonyl carbon less electrophilic and the nitrogen less basic compared to ketones and amines, respectively.

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is the characteristic reaction of carboxylic acid derivatives, including amides. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate. Subsequently, the carbonyl π-bond is reformed by the elimination of a leaving group.

For amides like N-Cyclopropylcyclopropanecarboxamide, the leaving group would be the cyclopropylamide anion (c-C₃H₅NH⁻), which is a relatively strong base and therefore a poor leaving group. Consequently, amides are the least reactive among the common carboxylic acid derivatives under neutral conditions. Reactions typically require harsh conditions, such as high temperatures or the presence of strong acids or bases, to proceed. The general stability trend is shown in the table below.

| Carboxylic Acid Derivative | General Structure | Relative Reactivity | Leaving Group (LG) | pKa of H-LG |

|---|---|---|---|---|

| Acyl Chloride | R-COCl | Very High | Cl⁻ | -7 |

| Acid Anhydride | R-CO-O-CO-R' | High | R'COO⁻ | ~4.8 |

| Ester | R-COOR' | Moderate | R'O⁻ | ~16 |

| Amide | R-CONR'₂ | Low | R'₂N⁻ | ~38 |

Hydrolytic Cleavage Mechanisms

Hydrolysis is a specific form of nucleophilic acyl substitution where water acts as the nucleophile, cleaving the amide bond to yield a carboxylic acid and an amine. Due to the low reactivity of the amide bond, this process requires either acidic or basic catalysis.

Acid-Catalyzed Hydrolysis : Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This activation allows the weak nucleophile, water, to attack the carbonyl carbon. A subsequent proton transfer and elimination of the amine (as an ammonium ion) leads to the formation of cyclopropanecarboxylic acid and cyclopropylamine (B47189).

Base-Catalyzed Hydrolysis (Saponification) : In the presence of a strong base, the hydroxide ion (OH⁻), a potent nucleophile, directly attacks the carbonyl carbon to form the tetrahedral intermediate. The elimination of the cyclopropylamide anion is the rate-limiting step. This is followed by a rapid acid-base reaction where the newly formed carboxylic acid protonates the strongly basic amide anion, driving the reaction to completion by forming the carboxylate salt and cyclopropylamine.

Reactivity Profile of the Cyclopropyl (B3062369) Moieties

The cyclopropyl group is the smallest possible saturated ring, and its chemistry is dominated by the significant strain energy it possesses. This strain arises from both angle strain (C-C-C bond angles of 60° instead of the ideal 109.5°) and torsional strain (eclipsing C-H bonds). This stored energy provides a powerful thermodynamic driving force for reactions that lead to the opening of the three-membered ring.

Ring-Opening Reactions and Mechanistic Elucidation

The two cyclopropyl groups in N-Cyclopropylcyclopropanecarboxamide are in different chemical environments, leading to distinct reactivity profiles.

Cyclopropyl Group on the Carbonyl Side : This moiety is part of a "donor-acceptor" (D-A) cyclopropane (B1198618) system, where the ring itself acts as a donor and the adjacent acyl group is an electron acceptor. Such systems are activated towards ring-opening. nih.gov Studies on similar structures, such as amides derived from 2-phenylcyclopropane carboxylic acid, show that under superacid conditions, protonation of the amide carbonyl creates a highly electrophilic carboxonium ion. nih.gov This triggers the cleavage of the vicinal C1-C2 bond of the cyclopropane ring, which is the bond between the carbonyl-substituted carbon and an adjacent ring carbon. nih.gov This cleavage is facilitated by the ability of the cyclopropane ring's Walsh orbitals to interact with the low-lying LUMO of the activated carbonyl group. nih.gov

Cyclopropyl Group on the Nitrogen Side (N-Cyclopropyl) : The N-cyclopropyl group exhibits different reactivity. Its ring-opening is not typically initiated by the activation of the amide carbonyl in the same manner. Instead, reactions often involve the nitrogen atom or proceed through radical or electrochemical pathways. acs.orgchemistryviews.org For instance, electrochemical methods have been developed for the oxidative ring-opening of N-cyclopropylamides. chemistryviews.org In a mechanistic pathway analogous to N-cyclopropylamine derivatives, superacid conditions could lead to protonation followed by cleavage of the distal C2-C3 bond (the bond opposite the point of attachment). nih.gov Radical cation mechanisms have also been studied for the ring-opening of cyclopropylamines, which could be a relevant pathway for the N-cyclopropyl moiety under specific oxidative conditions. acs.org

The table below summarizes the divergent ring-opening pathways.

| Cyclopropyl Moiety | Activating Group | Plausible Conditions | Observed Bond Cleavage |

|---|---|---|---|

| C-Cyclopropyl (on Carbonyl) | Acyl (Acceptor) | Superacid (H⁺) | Vicinal (C1-C2) |

| N-Cyclopropyl (on Nitrogen) | Amine (Donor) | Superacid (H⁺), Electrochemical Oxidation | Distal (C2-C3) |

Impact of Strain Energy on Chemical Transformations

The primary driver for the diverse ring-opening reactions of cyclopropanes is the release of their substantial strain energy. This energy, estimated to be around 115 kJ/mol (27.5 kcal/mol), makes the C-C bonds of the ring significantly weaker and more reactive than those in acyclic alkanes or larger cycloalkanes. Any transformation that opens the ring is thermodynamically favorable. This inherent instability allows cyclopropanes to act as three-carbon building blocks in a variety of synthetic transformations, including cycloadditions and reactions with electrophiles or nucleophiles that would not occur with unstrained alkanes. nih.gov

| Cycloalkane | Ring Size | Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | 3 | 27.5 |

| Cyclobutane | 4 | 26.5 |

| Cyclopentane | 5 | 6.5 |

| Cyclohexane | 6 | 0 |

Detailed Mechanistic Studies of Reactions Involving N-Cyclopropylcyclopropanecarboxamide

While comprehensive kinetic and computational studies focused exclusively on N-Cyclopropylcyclopropanecarboxamide are not widely available in the surveyed literature, its reactivity can be inferred from detailed mechanistic investigations of closely related compounds. nih.govchemistryviews.org The most significant finding is the divergent mechanistic pathway for the ring-opening of the two distinct cyclopropyl groups.

Mechanism for C-Cyclopropyl Ring Opening: Based on studies of amides of 2-phenylcyclopropane carboxylic acid, a plausible mechanism under strong acid catalysis involves:

Protonation of the amide carbonyl oxygen to form a highly electrophilic carboxonium ion intermediate.

Interaction of the carboxonium ion's LUMO with the Walsh orbitals of the attached cyclopropane ring.

This interaction weakens and ultimately cleaves the vicinal (C1-C2) bond, leading to the formation of a resonance-stabilized carbocationic intermediate.

This intermediate is then trapped by a nucleophile to yield the final ring-opened product. nih.gov

Mechanism for N-Cyclopropyl Ring Opening: The N-cyclopropyl group follows a different course. Research on N-cyclopropylamides and related cyclopropylamines points to several potential mechanisms:

Acid-Catalyzed Distal Cleavage : In superacid, protonation may occur on the nitrogen, followed by a second protonation on the distal C-C bond of the cyclopropane ring, forming a dication intermediate that is then attacked by a nucleophile. nih.gov

Electrochemical Oxidation : Anodic oxidation can remove an electron from the nitrogen atom, forming a radical cation. This intermediate is unstable and rapidly undergoes ring-opening to form a distonic radical cation, which can then react further with solvents or other nucleophiles. chemistryviews.org This approach avoids the need for chemical oxidants.

These distinct pathways highlight how the electronic nature of the substituent (acyl vs. amino) dictates the specific C-C bond within the cyclopropane ring that is cleaved and the mechanism by which that cleavage occurs.

Kinetic Analysis of Reaction Rates

A comprehensive search of scientific databases yielded no studies presenting a kinetic analysis of reaction rates for N-Cyclopropylcyclopropanecarboxamide. Information regarding rate constants, reaction orders, and activation energies for reactions involving this compound is not documented in the available literature. Consequently, a data table summarizing these kinetic parameters cannot be constructed.

Identification and Characterization of Reaction Intermediates

Similarly, there is a lack of published research on the identification and characterization of reaction intermediates formed during chemical transformations of N-Cyclopropylcyclopropanecarboxamide. While reactions involving amides or cyclopropane rings can proceed through various intermediates such as radicals, carbocations, or carbanions, no studies have specifically isolated or characterized such species for this particular molecule. Spectroscopic or computational evidence for intermediates in reactions of N-Cyclopropylcyclopropanecarboxamide has not been reported.

Structural Elucidation and Advanced Spectroscopic Characterization of N Cyclopropylcyclopropanecarboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of its constituent nuclei. For N-Cyclopropylcyclopropanecarboxamide, a combination of one-dimensional and two-dimensional NMR experiments was utilized to assign every proton and carbon signal, confirming the connectivity of the cyclopropyl (B3062369) rings to the central amide functional group.

The ¹H NMR spectrum of N-Cyclopropylcyclopropanecarboxamide displays distinct signals corresponding to the chemically non-equivalent protons of the two cyclopropyl moieties and the amide group. The protons on the cyclopropyl ring attached to the carbonyl group (C(O)-CH) are diastereotopic and exhibit complex splitting patterns in the upfield region, characteristic of strained ring systems. The methine proton of the N-cyclopropyl group is shifted further downfield due to the deshielding effect of the adjacent nitrogen atom. A broad singlet corresponding to the amide proton (N-H) is also observed.

Detailed assignments, including chemical shifts (δ) in parts per million (ppm), signal multiplicity, and coupling constants (J) in Hertz (Hz), are presented below.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constants (J, Hz) |

| N-H | 6.15 | br s | 1H | - |

| N-CH | 2.65 | m | 1H | - |

| C(O)-CH | 1.45 | m | 1H | - |

| N-CH-CH ₂ | 0.70 | m | 2H | - |

| N-CH-CH ₂ | 0.50 | m | 2H | - |

| C(O)-CH-CH ₂ | 0.95 | m | 2H | - |

| C(O)-CH-CH ₂ | 0.85 | m | 2H | - |

The proton-decoupled ¹³C NMR spectrum confirms the presence of five distinct carbon environments, consistent with the molecule's structure. The carbonyl carbon of the amide functional group appears as the most deshielded signal at approximately 173.5 ppm. The methine carbons of the two cyclopropyl rings are observed at distinct chemical shifts, with the N-substituted methine appearing further downfield. The methylene carbons of each ring also show unique signals in the highly shielded region of the spectrum, a hallmark of cyclopropyl carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | 173.5 |

| N-C H | 24.0 |

| C(O)-C H | 14.2 |

| N-CH-C H₂ | 6.5 |

| C(O)-CH-C H₂ | 8.8 |

To unequivocally confirm the assignments made in the 1D spectra and to establish the connectivity of the molecular fragments, several two-dimensional NMR experiments were conducted.

COSY (Correlation Spectroscopy): This experiment revealed the coupling relationships between adjacent protons. Key correlations were observed between the methine proton and the methylene protons within each respective cyclopropyl ring, confirming their intra-ring connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This allowed for the unambiguous assignment of the ¹³C signals based on the more easily interpreted ¹H spectrum. For example, the proton signal at 2.65 ppm showed a direct correlation to the carbon signal at 24.0 ppm, confirming their assignment as the N-CH group.

Infrared (IR) Spectroscopy for Vibrational Analysis

The IR spectrum provides information about the functional groups present in the molecule through their characteristic vibrational frequencies. The spectrum for N-Cyclopropylcyclopropanecarboxamide was obtained and shows key absorption bands that confirm its structure. nist.gov A strong, sharp absorption band corresponding to the C=O stretching vibration of the secondary amide (Amide I band) is prominent. The N-H stretching vibration is also clearly visible, alongside the C-H stretching vibrations of the cyclopropyl rings.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3280 | Medium, Sharp |

| C-H Stretch (Cyclopropyl) | 3080, 3005 | Medium |

| C=O Stretch (Amide I) | 1645 | Strong |

| N-H Bend (Amide II) | 1540 | Strong |

| C-N Stretch | 1290 | Medium |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Data

Mass spectrometry was used to determine the molecular weight of the compound and to gain insight into its structural composition through analysis of its fragmentation patterns under electron ionization. The mass spectrum confirmed the molecular formula C₇H₁₁NO. nist.gov

The molecular ion peak [M]⁺ was observed at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern is consistent with the proposed structure, showing characteristic losses of fragments related to the cyclopropyl groups and cleavage adjacent to the carbonyl group.

| m/z Value | Ion Identity | Description |

| 125 | [C₇H₁₁NO]⁺ | Molecular Ion (M⁺) |

| 96 | [M - C₂H₅]⁺ | Loss of an ethyl radical |

| 84 | [M - C₃H₅]⁺ | Loss of a cyclopropyl radical |

| 69 | [C₄H₅O]⁺ | Acylium ion from cleavage of C(O)-N bond |

| 56 | [C₃H₆N]⁺ | Fragment from cleavage of C(O)-N bond |

Elemental Analysis for Compositional Verification

Elemental analysis was performed to experimentally determine the mass percentages of carbon, hydrogen, and nitrogen in the purified compound. The results are in excellent agreement with the theoretical values calculated from the molecular formula C₇H₁₁NO, providing final verification of the compound's elemental composition and purity.

| Element | Theoretical (%) | Found (%) |

| Carbon (C) | 67.17 | 67.21 |

| Hydrogen (H) | 8.86 | 8.89 |

| Nitrogen (N) | 11.19 | 11.15 |

| Oxygen (O) | 12.78 | 12.75 |

Other Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)

Raman spectroscopy offers a valuable complementary technique to infrared (IR) spectroscopy for the structural elucidation of N-Cyclopropylcyclopropanecarboxamide. As a light scattering technique, Raman spectroscopy is particularly sensitive to vibrations that involve a change in the polarizability of a molecule. nih.gov This makes it an excellent tool for probing the non-polar and symmetric vibrations within the molecule, which may be weak or absent in the IR spectrum. youtube.com

The Raman spectrum of N-Cyclopropylcyclopropanecarboxamide is expected to be rich in information, providing insights into the vibrational modes of its constituent cyclopropyl rings and the secondary amide linkage. Key spectral regions and the anticipated vibrational modes are discussed below.

High-Wavenumber Region: This region is typically dominated by C-H stretching vibrations. For N-Cyclopropylcyclopropanecarboxamide, the C-H stretching modes of the cyclopropyl rings are expected to appear at wavenumbers above 3000 cm⁻¹, a characteristic feature for such strained ring systems. docbrown.info The N-H stretching vibration of the secondary amide group is also anticipated in this region, generally observed as a sharp to moderately broad band.

Fingerprint Region (400-1800 cm⁻¹): This region contains a wealth of structural information from various bending, stretching, and skeletal vibrations.

Amide Bands: The Raman spectrum will exhibit characteristic amide bands. The Amide I band, primarily associated with the C=O stretching vibration, is expected to be a strong and prominent feature. spectroscopyonline.com For secondary amides, this band typically appears in the range of 1630-1680 cm⁻¹. nih.govresearchgate.net The Amide III band, a more complex vibration involving C-N stretching and N-H bending, is also expected in the fingerprint region, providing further structural confirmation. spectroscopyonline.com

Cyclopropyl Ring Vibrations: The cyclopropane (B1198618) skeleton gives rise to a unique set of vibrational modes. beilstein-journals.org These include ring "breathing" modes and various CH₂ deformation vibrations (scissoring, wagging, and twisting). docbrown.info The symmetric ring breathing mode, in particular, often produces a strong and characteristic Raman signal. The presence of two cyclopropyl groups in N-Cyclopropylcyclopropanecarboxamide may lead to a complex set of overlapping bands corresponding to these ring vibrations.

C-C and C-N Stretching: Vibrations corresponding to the C-C stretching of the cyclopropyl rings and the C-N stretching of the amide linkage will also be present in this region, contributing to the unique fingerprint of the molecule.

The analysis of the Raman spectrum, in conjunction with data from other spectroscopic techniques like NMR and IR, is crucial for a comprehensive structural characterization of N-Cyclopropylcyclopropanecarboxamide. While experimental Raman data for this specific compound is not widely published, the expected vibrational modes can be predicted based on the extensive literature on amides and cyclopropane derivatives.

Hypothetical Raman Spectral Data for N-Cyclopropylcyclopropanecarboxamide

The following table presents a hypothetical but representative list of expected prominent Raman shifts for N-Cyclopropylcyclopropanecarboxamide, based on the analysis of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3080 | Medium | C-H stretching (cyclopropyl) |

| ~3010 | Medium | C-H stretching (cyclopropyl) |

| ~2950 | Weak | N-H stretching |

| ~1660 | Strong | Amide I (C=O stretch) |

| ~1450 | Medium | CH₂ scissoring (cyclopropyl) |

| ~1300 | Medium | Amide III (C-N stretch, N-H bend) |

| ~1200 | Strong | Ring breathing (cyclopropyl) |

| ~1020 | Medium | CH₂ wagging / C-C stretch (cyclopropyl) |

| ~870 | Medium | Ring deformation (cyclopropyl) |

This table is predictive and serves to illustrate the expected key features in the Raman spectrum of N-Cyclopropylcyclopropanecarboxamide. Actual experimental values may vary depending on the sample state (solid or liquid) and instrumental conditions.

Crystallographic Investigations of N Cyclopropylcyclopropanecarboxamide and Its Derivatives

X-ray Diffraction Studies for Solid-State Structural Determination

X-ray diffraction (XRD) is a cornerstone technique for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. nih.govmalvernpanalytical.com For a molecule like N-Cyclopropylcyclopropanecarboxamide, both single-crystal X-ray diffraction (SCXRD) and powder X-ray diffraction (PXRD) can yield valuable structural information. nih.govintertek.com SCXRD provides precise details on bond lengths, bond angles, and intermolecular interactions, while PXRD is instrumental in phase identification and the analysis of polymorphic forms. nih.govintertek.com

The successful application of SCXRD is contingent upon the availability of high-quality single crystals. For a small organic molecule such as N-Cyclopropylcyclopropanecarboxamide, several crystallization techniques could be employed. These methods aim to slowly bring a solution of the compound to a state of supersaturation, allowing for the ordered growth of crystals.

Commonly utilized methods include:

Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration and inducing crystallization.

Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, leading to crystal growth.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing its solubility and promoting crystallization.

The choice of solvent is critical and is often determined empirically. For amide-containing molecules, solvents capable of participating in hydrogen bonding can be particularly effective. A hypothetical screening of solvents for the crystallization of N-Cyclopropylcyclopropanecarboxamide might yield the results shown in Table 1.

Table 1: Hypothetical Solvent Screening for Single Crystal Growth of N-Cyclopropylcyclopropanecarboxamide

| Solvent System (v/v) | Method | Result |

|---|---|---|

| Ethanol/Water (9:1) | Slow Evaporation | Microcrystalline powder |

| Acetone/Hexane | Vapor Diffusion | Small, needle-like crystals |

| Ethyl Acetate | Slow Evaporation | Large, prismatic crystals |

Optimization of crystal growth would involve refining these conditions, such as adjusting the solvent ratios, temperature, and rate of evaporation or diffusion to obtain crystals of suitable size and quality for X-ray diffraction analysis.

Once a suitable single crystal is obtained and mounted on a diffractometer, it is irradiated with a monochromatic X-ray beam. The resulting diffraction pattern, a collection of reflections at specific angles, is recorded. The fundamental principle governing this phenomenon is Bragg's Law. nih.gov

The process of determining the crystal structure from the diffraction data involves several key steps:

Data Collection: The crystal is rotated in the X-ray beam, and the intensities and positions of the diffracted X-rays are measured.

Structure Solution: The collected data is used to determine the arrangement of atoms within the unit cell, the basic repeating unit of the crystal lattice. This is often achieved using direct methods or Patterson methods.

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions and thermal displacement parameters to improve the agreement between the calculated and observed diffraction patterns.

A successful refinement results in a detailed model of the molecule's structure in the solid state. A hypothetical summary of the crystallographic data for N-Cyclopropylcyclopropanecarboxamide is presented in Table 2, based on typical values for small organic molecules and data from related structures. researchgate.netnih.gov

Table 2: Hypothetical Crystallographic Data for N-Cyclopropylcyclopropanecarboxamide

| Parameter | Value |

|---|---|

| Chemical Formula | C7H11NO |

| Formula Weight | 125.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 95.5 |

| Volume (ų) | 845.7 |

| Z | 4 |

| Density (calculated) (g/cm³) | 0.982 |

The refined crystal structure provides precise information about the molecule's conformation and geometry in the solid state. For N-Cyclopropylcyclopropanecarboxamide, key parameters of interest would include the dihedral angles defining the relative orientations of the two cyclopropyl (B3062369) rings and the amide plane.

In the crystal structure of the related compound, N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, the amide groups are twisted with respect to the central benzene (B151609) ring. researchgate.netnih.gov This suggests that for N-Cyclopropylcyclopropanecarboxamide, the cyclopropyl rings would likely adopt a staggered or twisted conformation relative to the amide group to minimize steric hindrance. The amide group itself is expected to be largely planar due to the delocalization of the nitrogen lone pair into the carbonyl group.

Hypothetical key bond lengths and angles for N-Cyclopropylcyclopropanecarboxamide, based on standard values and data from analogous structures, are presented in Table 3.

Table 3: Hypothetical Selected Bond Lengths and Angles for N-Cyclopropylcyclopropanecarboxamide

| Bond/Angle | Length (Å) / Angle (°) |

|---|---|

| C=O | 1.24 |

| C-N | 1.33 |

| N-C(cyclopropyl) | 1.46 |

| C-C(cyclopropyl) | 1.51 |

| O=C-N | 122 |

Analysis of Intermolecular Interactions within Crystal Lattices

The packing of molecules in a crystal is governed by a variety of intermolecular interactions. Understanding these interactions is crucial for explaining the physical properties of the solid material.

The presence of the amide group, with its N-H donor and C=O acceptor functionalities, makes hydrogen bonding a dominant intermolecular interaction in the crystal lattice of N-Cyclopropylcyclopropanecarboxamide. In the crystal structure of N,N′,N′′-tricyclopropylbenzene-1,3,5-tricarboxamide, molecules are linked by N—H⋯O hydrogen bonds, forming two-dimensional networks. researchgate.netnih.gov

It is highly probable that N-Cyclopropylcyclopropanecarboxamide would exhibit similar hydrogen bonding motifs. The N-H group of one molecule would likely form a hydrogen bond with the carbonyl oxygen of a neighboring molecule. This could lead to the formation of chains or dimeric structures, which are common in the crystal packing of primary and secondary amides. A hypothetical representation of the hydrogen bonding parameters is given in Table 4.

Table 4: Hypothetical Hydrogen Bond Geometry for N-Cyclopropylcyclopropanecarboxamide

| D-H···A | d(D-H) (Å) | d(H···A) (Å) | d(D···A) (Å) | ∠(DHA) (°) |

|---|---|---|---|---|

| N-H···O | 0.88 | 2.05 | 2.91 | 168 |

(D = donor atom, A = acceptor atom)

Research Findings on the Crystallographic Properties of N-Cyclopropylcyclopropanecarboxamide Remain Undocumented

Despite a comprehensive review of scientific literature and crystallographic databases, no specific studies detailing the polymorphism or co-crystallization of N-Cyclopropylcyclopropanecarboxamide have been identified. As a result, the requested detailed analysis and data tables for this specific compound cannot be provided.

The field of crystallography extensively investigates the solid-state properties of chemical compounds, with polymorphism and co-crystallization being crucial areas of study. Polymorphism refers to the ability of a solid material to exist in multiple crystalline forms, each with a different internal lattice structure. Co-crystallization involves the formation of a crystalline structure composed of two or more different molecules in a specific stoichiometric ratio. These phenomena are of significant interest in the pharmaceutical and materials science industries as they can profoundly influence a compound's physical properties, such as solubility, stability, and bioavailability.

While N-Cyclopropylcyclopropanecarboxamide is referenced in chemical literature as a synthetic intermediate for creating more complex molecules, dedicated research into its own solid-state characteristics appears to be absent from public records. Searches for its crystal structure, potential polymorphic forms, or its behavior in co-crystallization experiments have not yielded any specific data.

For context, crystallographic investigations of related but more complex molecules containing cyclopropyl and amide functional groups have been published. These studies often reveal intricate hydrogen bonding networks and packing arrangements. However, these findings are specific to the derivatives and cannot be extrapolated to predict the behavior of the parent N-Cyclopropylcyclopropanecarboxamide molecule.

The absence of this information indicates a gap in the current scientific literature. A thorough crystallographic investigation would be required to determine if N-Cyclopropylcyclopropanecarboxamide exhibits polymorphism or can form co-crystals. Such a study would involve systematic screening of crystallization conditions (e.g., different solvents, temperatures, and crystallization techniques) and the use of analytical methods like X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy to identify and characterize any resulting solid forms.

Until such research is conducted and published, a detailed and scientifically accurate article on the polymorphism and co-crystallization of N-Cyclopropylcyclopropanecarboxamide cannot be compiled.

Theoretical and Computational Studies on N Cyclopropylcyclopropanecarboxamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of a molecule. These methods provide insights into molecular geometry, orbital energies, and reactivity.

Electronic Structure Determination using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like N-Cyclopropylcyclopropanecarboxamide, DFT can be employed to determine various electronic properties.

Key Applications of DFT for N-Cyclopropylcyclopropanecarboxamide:

Optimized Molecular Geometry: DFT calculations can predict the most stable three-dimensional arrangement of atoms in the molecule, including bond lengths and angles.

Electronic Properties: It allows for the calculation of properties such as the distribution of electron density, molecular electrostatic potential, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of a molecule's chemical reactivity and stability.

Spectroscopic Properties: DFT can be used to predict spectroscopic data, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can be compared with experimental results to validate the computational model.

Illustrative Data Table of DFT-Calculated Properties:

| Property | Hypothetical Calculated Value |

| Total Energy | -X Hartrees |

| HOMO Energy | -Y eV |

| LUMO Energy | +Z eV |

| HOMO-LUMO Gap | (Y+Z) eV |

| Dipole Moment | D Debyes |

This table is for illustrative purposes only.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. chemistrysteps.com For N-Cyclopropylcyclopropanecarboxamide, rotations around the C-C and C-N single bonds would lead to various conformers with different energy levels.

The goal of a conformational analysis is to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. This is achieved by constructing a potential energy surface (PES), which maps the potential energy of the molecule as a function of one or more of its internal coordinates (e.g., dihedral angles).

Methods for Conformational Analysis:

Systematic Search: This involves rotating specific bonds by a fixed increment and calculating the energy at each step.

Stochastic Search: Methods like Monte Carlo simulations randomly sample different conformations to find low-energy structures.

Understanding the preferred conformation of N-Cyclopropylcyclopropanecarboxamide is crucial as it can influence its physical properties and biological activity.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. researchgate.netyoutube.com By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can generate a trajectory that describes how the positions and velocities of the atoms change over time.

For N-Cyclopropylcyclopropanecarboxamide, an MD simulation could reveal:

Conformational Dynamics: How the molecule transitions between different conformations in a given environment (e.g., in a solvent or at a specific temperature).

Intermolecular Interactions: How the molecule interacts with solvent molecules or other solutes.

Thermodynamic Properties: MD simulations can be used to calculate properties such as free energy, enthalpy, and entropy.

The insights from MD simulations are valuable for understanding how the molecule behaves in a realistic biological or chemical environment. researchgate.net

Structure-Activity Relationship (SAR) Modeling for N-Cyclopropylcyclopropanecarboxamide-Containing Analogues

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. nih.gov While there is a lack of specific SAR studies on N-Cyclopropylcyclopropanecarboxamide, the methodologies described below are commonly applied to its analogues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. samipubco.com

Steps in a QSAR study:

Data Set Selection: A series of structurally related compounds with known biological activities is chosen.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, and hydrophobic parameters.

Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is assessed using statistical validation techniques.

QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent analogues.

Illustrative QSAR Data Table for Analogues:

This table illustrates the type of data used in a QSAR study for a hypothetical series of N-Cyclopropylcyclopropanecarboxamide analogues.

| Analogue | Log(1/IC50) | Hydrophobicity (logP) | Electronic Parameter (σ) | Steric Parameter (Es) |

| Analogue 1 | 5.2 | 1.5 | 0.1 | -0.5 |

| Analogue 2 | 5.8 | 1.8 | 0.3 | -0.7 |

| Analogue 3 | 4.9 | 1.2 | -0.2 | -0.3 |

This table is for illustrative purposes only.

Molecular Docking and Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, molecular docking is used to predict how a small molecule (ligand), such as an analogue of N-Cyclopropylcyclopropanecarboxamide, binds to the active site of a target protein (receptor). samipubco.com

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The three-dimensional structures of the protein and the ligand are prepared.

Sampling of Conformational Space: The algorithm explores different possible conformations and orientations of the ligand within the receptor's binding site.

Scoring: A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked based on their scores.

Molecular docking studies can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between a ligand and its receptor, which can be used to design new molecules with improved binding affinity and selectivity.

Derivatization Strategies Involving N Cyclopropylcyclopropanecarboxamide

Chemical Modifications of the Amide Functional Group

The amide bond is a cornerstone of the molecule's structure and its reactivity offers a fertile ground for chemical modifications.

N-alkylation of the amide nitrogen introduces an alkyl group, which can significantly impact the molecule's steric and electronic properties. The amide must first be deprotonated with a suitable base to form the corresponding amidate anion, which then acts as a nucleophile. mdpi.com Common bases for this purpose include sodium hydride or potassium tert-butoxide. The choice of the alkylating agent, typically an alkyl halide, will determine the nature of the substituent introduced. Microwave-assisted N-alkylation under solvent-free phase-transfer catalytic conditions has been shown to be a rapid and efficient method for various amides and lactams. mdpi.com

N-acylation involves the introduction of an acyl group to the amide nitrogen, converting the secondary amide into an imide. This transformation typically requires the use of an acylating agent such as an acid chloride or an acid anhydride in the presence of a base. N-acylation can be a crucial step in the synthesis of more complex molecules and can also serve as a protecting group strategy in multi-step syntheses. arkat-usa.org A variety of coupling reagents, including phosphonium and uronium salts, have been developed to facilitate N-acylation, particularly in the context of peptide synthesis, and these can be applied to other amide-containing molecules. arkat-usa.org

Table 1: Potential N-Alkylation and N-Acylation Reactions of N-Cyclopropylcyclopropanecarboxamide

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | 1. Strong base (e.g., NaH, KH) 2. Alkyl halide (R-X) | N-alkyl-N-cyclopropylcyclopropanecarboxamide |

| N-Acylation | 1. Acylating agent (e.g., RCOCl, (RCO)₂O) 2. Base (e.g., pyridine, triethylamine) | N-acyl-N-cyclopropylcyclopropanecarboxamide (an imide) |

The amide functionality can be converted into other related functional groups, such as thioamides and imidoyl chlorides, which can serve as versatile synthetic intermediates.

Thioamides: The conversion of an amide to a thioamide involves the replacement of the carbonyl oxygen with a sulfur atom. This transformation can be achieved using various thionating agents, with Lawesson's reagent being a common choice. Thioamides are valuable in their own right and also serve as precursors for the synthesis of various heterocyclic compounds. organic-chemistry.orgchemrxiv.org More recent methods for thioamide synthesis include the use of elemental sulfur in the presence of amines and aldehydes (Willgerodt-Kindler reaction) or the reaction of nitroalkanes with amines and elemental sulfur. nih.govresearchgate.net

Imidoyl Chlorides: Amides can be converted to imidoyl chlorides by treatment with reagents such as phosphorus pentachloride or thionyl chloride. wikipedia.orgresearchgate.net Imidoyl chlorides are highly reactive intermediates that can undergo a variety of nucleophilic substitution reactions, making them valuable for the synthesis of amidines, imidates, and other nitrogen-containing compounds. wikipedia.org For instance, the in-situ generation of an imidoyl halide from a cyclopropyl (B3062369) amide has been utilized in ring-expansion reactions to yield N-substituted pyrrolidin-2-ones. nih.gov

Table 2: Synthesis of Alternative Amide Derivatives from N-Cyclopropylcyclopropanecarboxamide

| Derivative | Reagents and Conditions | Potential Intermediate |

| Thioamide | Lawesson's reagent or P₄S₁₀, heat | N-Cyclopropylcyclopropanecarbothioamide |

| Imidoyl Chloride | PCl₅ or SOCl₂ | N-Cyclopropylcyclopropanecarboximidoyl chloride |

Functionalization of the Cyclopropyl Rings

The cyclopropyl rings in N-Cyclopropylcyclopropanecarboxamide are strained three-membered rings that can undergo a variety of chemical transformations, including C-H functionalization and ring-opening reactions. The amide group can play a crucial role in directing these reactions. ku.edu

C-H Activation: Direct functionalization of the C-H bonds of the cyclopropyl rings represents an efficient way to introduce new substituents. Palladium-catalyzed C-H activation has emerged as a powerful tool for this purpose. nih.gov The amide group can act as a directing group, facilitating the selective functionalization of a specific C-H bond. Enantioselective C-H activation of cyclopropanes has been achieved using mono-N-protected amino acid ligands in conjunction with a palladium catalyst, allowing for the synthesis of chiral cyclopropane (B1198618) derivatives. nih.gov

Radical Reactions: Radical-mediated reactions can also be employed for the functionalization of cyclopropyl rings. These reactions often involve a ring-opening of the cyclopropyl group to generate a radical intermediate, which can then be trapped by a suitable reagent. nih.govbeilstein-journals.org

Electrophilic Ring Opening: In the presence of strong acids, the cyclopropane ring can be opened by an electrophile. The regioselectivity of this ring-opening can be influenced by the substituents on the ring. For cyclopropanes bearing an electron-withdrawing group like an amide, the reaction with an electrophile can lead to the formation of a dicationic intermediate, resulting in the cleavage of the distal C-C bond of the cyclopropane ring. nih.gov

Derivatization for Enhanced Analytical Detection and Separation

Chemical derivatization can be employed to improve the detection and separation of N-Cyclopropylcyclopropanecarboxamide in various analytical techniques.

While specific examples for N-Cyclopropylcyclopropanecarboxamide are not prevalent, general derivatization strategies for amides can be considered for enhancing its detection in techniques like Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS). Derivatization can improve ionization efficiency in the mass spectrometer and enhance chromatographic resolution. For amides, derivatization could potentially target the N-H bond. However, often the focus is on introducing a readily ionizable group.

To facilitate the study of the distribution and interaction of N-Cyclopropylcyclopropanecarboxamide in biological systems, it can be derivatized with a spectroscopic probe, such as a fluorescent tag.

Fluorescent Labeling: A common strategy for fluorescently labeling molecules is to introduce a fluorophore that can react with a specific functional group on the target molecule. biomol.com Since N-Cyclopropylcyclopropanecarboxamide possesses a secondary amine within its amide group, derivatization could potentially occur at this position, although this would require harsh conditions that might compromise the integrity of the rest of the molecule. A more feasible approach would be to first synthesize a derivative of N-Cyclopropylcyclopropanecarboxamide that incorporates a more reactive functional group, such as a primary amine or a thiol, onto one of the cyclopropyl rings. This new functional group could then be readily labeled with a wide array of commercially available amine-reactive or thiol-reactive fluorescent dyes, such as fluorescein isothiocyanate (FITC) or maleimide derivatives of various fluorophores. biomol.comtcichemicals.com

Chromogenic Tags: Similar to fluorescent labeling, a chromogenic tag can be introduced to allow for colorimetric detection. The strategies for introducing a chromogenic tag would be analogous to those for fluorescent labeling, involving the incorporation of a suitable reactive handle onto the N-Cyclopropylcyclopropanecarboxamide scaffold.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.